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Compound of Interest

5-Bromo-N-methoxy-N, 3-
Compound Name:

dimethylpicolinamide
CAS No.: 1224604-14-1
Cat. No.: B577815

Get Quote

Executive Summary: The Ortho-Substituted
Linchpin

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) represents a high-
value scaffold in modern drug discovery, particularly within oncology and neurology pipelines.
[1] It functions as a bifunctional "linchpin” intermediate, possessing two distinct reactive
handles:

e C5-Bromine: An electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Buchwald-Hartwig).[1]

o C2-Weinreb Amide: A robust acylating agent that allows for the chemoselective synthesis of
ketones or aldehydes without the risk of over-addition common to esters or acid chlorides.

Critical Technical Insight: The presence of the 3-methyl group is not merely structural
decoration; it exerts a profound ortho-effect.[1] This steric bulk forces the amide bond out of
planarity with the pyridine ring in the ground state, while simultaneously protecting the carbonyl
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from non-specific nucleophilic attacks. This unique steric-electronic profile makes it an ideal

candidate for synthesizing atropisomeric kinase inhibitors and BACE inhibitors.[1]

Physicochemical Profile

Property Data
5-Bromo-N-methoxy-N,3-dimethylpyridine-2-
IUPAC Name )
carboxamide
CAS Number 1224604-14-1
Molecular Formula CoH11BrN202
Molecular Weight 259.10 g/mol

Physical State

Off-white to pale yellow solid

Solubility

Soluble in DCM, EtOAc, DMSO; sparingly
soluble in water

LogP (Predicted)

~1.8 (Lipophilic, suitable for CNS penetration

optimization)

Precursor

5-Bromo-3-methylpicolinic acid (CAS: 886365-
43-1)

Synthetic Architecture & Process Chemistry

The synthesis of this scaffold requires careful attention to the activation of the sterically

hindered carboxylic acid at the C2 position. The proximity of the C3-methyl group impedes the

approach of the amine, necessitating high-efficiency coupling agents.[1]

Synthetic Pathway Visualization
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Figure 1: Synthetic workflow utilizing high-activity coupling agents to overcome C3-steric
hindrance.

Process Optimization
While thionyl chloride (

) can convert the acid to the acid chloride, this method often leads to impurities due to the
sensitivity of the pyridine ring. The preferred method in a medicinal chemistry setting utilizes
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) or T3P (Propylphosphonic anhydride).[1]

o Why HATU? The aza-benzotriazole moiety of HATU is less sensitive to steric hindrance than
standard EDCI/HOBt conditions, driving the reaction to completion despite the C3-methyl
interference.[1]

Mechanistic Reactivity: The Weinreb Chelate

The core utility of this molecule lies in its ability to react with organometallics (R-Li or R-MgX) to
form ketones.[1]

The Mechanism:
» Nucleophilic Attack: The organometallic reagent attacks the carbonyl carbon.

o Chelation Stabilization: The methoxy oxygen coordinates with the metal cation (Mg2* or Li*),
forming a stable 5-membered cyclic intermediate.[1]
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o Protection: This stable chelate prevents the collapse of the tetrahedral intermediate during
the reaction, thereby blocking a second nucleophilic attack (which would lead to tertiary
alcohols).

e Hydrolysis: Upon acidic quench, the chelate breaks down to release the ketone.

Divergent Reactivity Map
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Figure 2: Divergent synthetic utility.[1][2] Red paths indicate C5 functionalization; Green paths
indicate C2 transformations.

Experimental Protocol: Amidation of 5-Bromo-3-
methylpicolinic Acid

Objective: Synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide on a 5g scale.
Reagents:

e 5-Bromo-3-methylpicolinic acid (1.0 eq)[1]
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N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)[1]

HATU (1.1 eq)[1]

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

DMF (Anhydrous) (10 volumes)
Methodology:

e Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 5-bromo-3-
methylpicolinic acid (5.0 g, 23.1 mmol) and anhydrous DMF (50 mL).

e Activation: Add DIPEA (12.1 mL, 69.3 mmol) followed by HATU (9.66 g, 25.4 mmol) at 0°C
under nitrogen atmosphere. Stir for 30 minutes. Note: The solution should turn yellow/orange
indicating active ester formation.

e Addition: Add N,O-dimethylhydroxylamine hydrochloride (2.70 g, 27.7 mmol) in one portion.

¢ Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours.
Monitor via LC-MS (Target mass: [M+H]* = 259/261).[1]

o Workup: Dilute the reaction mixture with EtOAc (200 mL) and wash sequentially with
saturated NaHCOs (2 x 100 mL), water (100 mL), and brine (100 mL).

 Purification: Dry the organic layer over MgSOa, filter, and concentrate in vacuo. Purify the
residue via flash column chromatography (Hexanes:EtOAc gradient 0-40%) to yield the title
compound as an off-white solid.

Yield Expectation: 85-92%.
Applications in Drug Discovery
This specific scaffold is prevalent in the synthesis of Type | and Type Il Kinase Inhibitors.

o Aurora Kinase Inhibition: Derivatives of picolinamides are potent inhibitors of Aurora-B, a key
regulator of mitosis.[1] The 3-methyl group restricts the rotation of the amide, locking the
molecule in a conformation that favors binding to the kinase hinge region [1].[1]
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o BACE Inhibitors: In Alzheimer's research, the pyridine ring serves as a bioisostere for phenyl
groups, improving solubility and metabolic stability. The Weinreb amide allows for the
installation of complex transition-state mimicking warheads [2].[1]

 Sunitinib Analogs: The 5-bromo position allows for the attachment of oxindole derivatives,
creating analogs of Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) with altered
selectivity profiles [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]

o 2. Recent Developments in Weinreb Synthesis and their Applications — Oriental Journal of
Chemistry [orientjchem.org]

e To cite this document: BenchChem. [5-Bromo-N-methoxy-N,3-dimethylpicolinamide
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577815/docs#5-bromo-n-methoxy-n-3-
dimethylpicolinamide-structure]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
https://pubmed.ncbi.nlm.nih.gov/22534138/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152243/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
https://www.organic-chemistry.org/abstracts/lit2/696.shtm
https://www.benchchem.com/product/b577815?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
http://www.orientjchem.org/vol35no6/recent-developments-in-weinreb-synthesis-and-their-applications/
http://www.orientjchem.org/vol35no6/recent-developments-in-weinreb-synthesis-and-their-applications/
https://www.benchchem.com/product/b577815/docs#5-bromo-n-methoxy-n-3-dimethylpicolinamide-structure
https://www.benchchem.com/product/b577815/docs#5-bromo-n-methoxy-n-3-dimethylpicolinamide-structure
https://www.benchchem.com/product/b577815/docs#5-bromo-n-methoxy-n-3-dimethylpicolinamide-structure
https://www.benchchem.com/product/b577815/docs#5-bromo-n-methoxy-n-3-dimethylpicolinamide-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577815?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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